molecular formula C16H16N4O4S B4527881 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid

2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid

Cat. No.: B4527881
M. Wt: 360.4 g/mol
InChI Key: AOOQOEANSHQTPB-UHFFFAOYSA-N
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Description

2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid is a complex organic compound that features a pyrazole ring substituted with a quinoline sulfonamide group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid typically involves multi-step organic reactions One common route starts with the preparation of the quinoline sulfonamide intermediate, which is then coupled with a pyrazole derivativeReaction conditions often include the use of organic solvents such as toluene or dimethylformamide (DMF), and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the pyrazole ring .

Scientific Research Applications

2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The quinoline sulfonamide group is known to interact with protein kinases, potentially inhibiting their activity. This interaction can disrupt signaling pathways involved in cell growth and proliferation, making the compound a potential anticancer agent. Additionally, the pyrazole ring can interact with various enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimicrobial and anticancer properties.

    Pyrazole derivatives: Compounds with a pyrazole ring are widely studied for their biological activities, including anti-inflammatory and analgesic effects.

Uniqueness

What sets 2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid apart is the combination of both quinoline and pyrazole moieties in a single molecule. This unique structure allows it to interact with multiple molecular targets, potentially leading to synergistic effects in its biological activity .

Properties

IUPAC Name

2-[3,5-dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-10-15(11(2)20(18-10)9-14(21)22)19-25(23,24)13-7-3-5-12-6-4-8-17-16(12)13/h3-8,19H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQOEANSHQTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid
Reactant of Route 2
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid
Reactant of Route 3
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid
Reactant of Route 4
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid
Reactant of Route 6
2-[3,5-Dimethyl-4-(quinolin-8-ylsulfonylamino)pyrazol-1-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.